Octahydronaphthalen-4a(2h)-yl 4-nitrobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydronaphthalen-4a(2h)-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with octahydronaphthalen-4a(2h)-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Octahydronaphthalen-4a(2h)-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction: Formation of octahydronaphthalen-4a(2h)-yl 4-aminobenzoate.
Oxidation: Formation of quinones or other oxidized derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Octahydronaphthalen-4a(2h)-yl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Octahydronaphthalen-4a(2h)-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Octahydronaphthalen-4a(2h)-yl benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Octahydronaphthalen-4a(2h)-yl 4-aminobenzoate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Octahydronaphthalen-4a(2h)-yl 4-methoxybenzoate:
Uniqueness
Octahydronaphthalen-4a(2h)-yl 4-nitrobenzoate is unique due to the presence of both the octahydronaphthalene moiety and the nitrobenzoate group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
22436-20-0 |
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Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-yl 4-nitrobenzoate |
InChI |
InChI=1S/C17H21NO4/c19-16(13-7-9-15(10-8-13)18(20)21)22-17-11-3-1-5-14(17)6-2-4-12-17/h7-10,14H,1-6,11-12H2 |
InChI Key |
IOGMREWJBIKAMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCCC2C1)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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